6-Bromo-1H-benzo[d]imidazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJQYZAHKRLPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 6 Bromo 1h Benzo D Imidazol 5 Amine
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the benzimidazole (B57391) ring at the 6-position is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile, a chemical species rich in electrons, displaces the bromide ion. The reactivity of the bromine atom can be influenced by the electronic nature of the benzimidazole ring and the reaction conditions employed. For instance, the bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
A general representation of this reaction is the nucleophilic aromatic substitution (SNA r) mechanism. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction by stabilizing the intermediate Meisenheimer complex. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
| Amines | 6-Amino-substituted benzimidazoles | Varies depending on the amine |
| Thiols | 6-Thio-substituted benzimidazoles | Varies depending on the thiol |
Reactions at the Amine Functionality
The primary amine group at the 5-position is a key site for various chemical modifications, including acylation and alkylation.
Acylation: The amine group can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, the reaction of 5-bromo-2-aminobenzimidazole with acetic anhydride (B1165640) results in the formation of N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide. nih.gov This reaction is often carried out to protect the amine group or to introduce new functionalities.
Alkylation: The nitrogen atom of the amine group can also undergo alkylation with alkyl halides. This reaction introduces an alkyl group onto the amine, yielding secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the reactants.
Electrophilic Aromatic Substitution on the Benzimidazole Ring
The benzimidazole ring itself can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating bromo group and the activating amino group can lead to complex regioselectivity. Common electrophilic substitution reactions include nitration and halogenation. The position of substitution will be directed by the combined electronic effects of the existing substituents. For instance, bromination of 6-methoxy-1H-benzimidazole occurs via electrophilic aromatic substitution. smolecule.com
Cyclization and Ring-Closure Reactions to Form Fused Systems
The bifunctional nature of 6-Bromo-1H-benzo[d]imidazol-5-amine, possessing both an amine and a reactive bromine atom, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization, leading to the formation of new rings. For example, it can participate in cyclization reactions to form fused ring systems that are valuable in medicinal chemistry. One such strategy involves the Ugi four-component reaction (Ugi-4CR) followed by an intramolecular hydroamination/cyclization to produce benzimidazole-pyrazine products. bohrium.com
Oxidation and Reduction Pathways of the Benzimidazole Core
The benzimidazole core of this compound can undergo both oxidation and reduction reactions, although the specific conditions and products are not extensively detailed in the provided context. Generally, the benzimidazole ring is relatively stable. However, under specific conditions, the compound can be oxidized to form the corresponding N-oxides or reduced to yield dehalogenated products. The amino group can also be oxidized. Catalytic reduction can lead to the removal of the bromine atom. For instance, catalytic hydrogenation of certain benzimidazole derivatives using a palladium on carbon catalyst has been reported. acs.org
C-H Functionalization and Cross-Coupling Reactions
Modern synthetic methodologies, such as C-H functionalization and cross-coupling reactions, offer powerful tools for modifying the this compound scaffold. The bromine atom is particularly well-suited for participating in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzimidazole with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide range of aryl or vinyl substituents at the 6-position. For example, brominated compounds can undergo postfunctionalization by Suzuki-Miyaura cross-coupling with aryl boronic acids. acs.orgresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromo-benzimidazole with an amine. This provides an alternative route to synthesize N-substituted derivatives at the 6-position.
Heck Reaction: In the Heck reaction, the bromo-benzimidazole can be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the introduction of a substituted vinyl group.
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with potential applications in various fields of chemistry.
Derivatization and Structural Modification Strategies for 6 Bromo 1h Benzo D Imidazol 5 Amine
N-Alkylation and N-Acylation of the Imidazole (B134444) Nitrogen
The presence of two nitrogen atoms in the imidazole ring of 6-bromo-1H-benzo[d]imidazol-5-amine offers opportunities for N-alkylation and N-acylation, which can significantly influence the compound's properties. These reactions can be directed to either the N-1 or N-3 position, although the tautomeric nature of the N-H bond often leads to a mixture of regioisomers.
N-Alkylation: The introduction of alkyl groups onto the imidazole nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For instance, the use of a strong base like sodium hydride can lead to the deprotonation of the imidazole N-H, facilitating subsequent alkylation. Microwave-assisted methods have also been shown to be effective for the N-alkylation of benzimidazole (B57391) derivatives, often resulting in higher yields and shorter reaction times. researchgate.net
N-Acylation: Acyl groups can be introduced onto the imidazole nitrogen atoms through reactions with acyl chlorides or anhydrides. N-acylation can serve as a protective strategy to prevent unwanted reactions at the imidazole nitrogen during subsequent functionalization steps. For example, the amino group at position 5 can be first protected, for instance as a formamide, followed by acylation of the imidazole nitrogen. chem-soc.si This approach allows for controlled derivatization of the molecule.
| Reagent/Condition | Product Type | Reference |
| Alkyl halides, Base | N-Alkyl-6-bromo-1H-benzo[d]imidazol-5-amine | researchgate.net |
| Acyl chlorides, Base | N-Acyl-6-bromo-1H-benzo[d]imidazol-5-amine | chem-soc.si |
Functionalization of the Amine Group at Position 5
The primary amine group at the 5-position of the benzimidazole ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Common derivatization strategies for the amine group include:
Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is also a common strategy to protect the amine group during other synthetic transformations. For example, treatment with acetic anhydride (B1165640) can yield N-(6-bromo-1H-benzo[d]imidazol-5-yl)acetamide. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamides, which can alter the electronic properties and steric hindrance around the amine group.
Diazotization: The amine group can be converted to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction) to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines), which can be further reduced to secondary amines.
| Reaction Type | Reagent | Resulting Functional Group | Reference |
| Acylation | Acetic Anhydride | Amide | mdpi.com |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | General knowledge |
| Diazotization | Nitrous Acid | Diazonium Salt | General knowledge |
| Schiff Base Formation | Aldehyde/Ketone | Imine | General knowledge |
Introduction of Diverse Substituents at Other Ring Positions
Beyond the functional groups at positions 1, 3, 5, and 6, other positions on the benzimidazole ring can also be targeted for substitution, although this can be more challenging. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can potentially introduce substituents at the C-4 and C-7 positions. However, the regioselectivity of these reactions is highly dependent on the existing substituents and reaction conditions.
A study on the regioselective bromination of 5(6)-(formylamino)benzimidazole demonstrated that electrophilic bromination can occur at the 4(7)-position. chem-soc.si This suggests that with appropriate directing groups, selective functionalization of other ring positions is achievable.
Synthesis of Hybrid Molecules Incorporating Benzimidazole and Other Heterocycles
The fusion of the this compound scaffold with other heterocyclic systems is a powerful strategy for creating novel hybrid molecules with potentially enhanced biological activities. This can be achieved by utilizing the reactive functional groups of the benzimidazole core to build or attach other heterocyclic rings.
For instance, the amine group at position 5 can be used as a nucleophile to react with suitable precursors to form fused heterocyclic systems. Alternatively, the bromine atom at position 6 can participate in cross-coupling reactions to link to other heterocyclic moieties. While direct examples starting from this compound are not prevalent in the reviewed literature, the synthesis of benzimidazole-pyrazole and benzimidazole-quinoline hybrids from related benzimidazole precursors highlights the feasibility of this approach. acs.orgresearchgate.net The synthesis of benzimidazole-thienopyrimidine hybrids has also been reported, where a benzimidazole moiety is appended to a thienopyrimidine core. researchgate.net
| Heterocyclic Partner | Linkage Strategy | Resulting Hybrid | Reference |
| Pyrazole | Condensation/Cyclization | Benzimidazole-Pyrazole Hybrid | acs.org |
| Quinoline | Coupling Reactions | Benzimidazole-Quinoline Hybrid | researchgate.net |
| Thieno[2,3-d]pyrimidine | Amidation | Benzimidazole-Thienopyrimidine Hybrid | researchgate.net |
Regioselective Derivatization Approaches
Achieving regioselectivity in the derivatization of this compound is a critical aspect of its synthetic chemistry, given the multiple reactive sites. The selective functionalization of one specific position over others often requires a multi-step approach involving protecting groups.
For instance, to selectively functionalize the imidazole nitrogen, the more reactive primary amine at position 5 would typically be protected first, for example, by acylation. mdpi.com Conversely, to target the amine group, the imidazole N-H can be protected.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the regioselective functionalization of the bromo-substituted position. nih.govresearchgate.net These reactions typically require the protection of the N-H protons of the imidazole to prevent side reactions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, N-arylation of a related compound, 5-bromo-2-aminobenzimidazole, was achieved with good yield using a copper(II) acetate (B1210297) catalyst and a specific base. mdpi.comnih.gov
A study on halogenated (acylamino)benzimidazoles highlighted the challenges and strategies for achieving regioselective functionalization, emphasizing the importance of manipulating functional groups on the preformed benzimidazole ring to direct subsequent reactions. chem-soc.si
Advanced Spectroscopic Characterization Techniques for 6 Bromo 1h Benzo D Imidazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Bromo-1H-benzo[d]imidazol-5-amine, a suite of NMR experiments is employed to assign the signals of all proton, carbon, and nitrogen nuclei.
The ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the carbon-hydrogen framework of the molecule. The substitution pattern on the benzimidazole (B57391) core significantly influences the chemical shifts (δ) of the aromatic protons and carbons.
In the ¹H NMR spectrum, the protons on the benzene (B151609) ring (H-4 and H-7) and the imidazole (B134444) ring (H-2) will appear as distinct signals. The aromatic region for benzimidazole derivatives typically appears between δ 7.0 and 8.5 ppm. The H-2 proton of the imidazole ring is expected to be a singlet, while the H-4 and H-7 protons on the benzene ring will also appear as singlets due to the substitution pattern, which eliminates vicinal proton-proton coupling. The amine (-NH₂) and imidazole (N-H) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The bromine atom at C-6 and the amine group at C-5 cause predictable shifts in the corresponding carbon signals. The C-Br bond generally results in a signal around 105–110 ppm. The carbons of the imidazole ring typically resonate at lower fields (δ 140–150 ppm). Due to the rapid tautomerization of the N-H proton between the two nitrogen atoms in the imidazole ring at room temperature, the C-4 and C-7a, as well as the C-5 and C-6 carbons in unsubstituted benzimidazole, can become equivalent on the NMR timescale. researchgate.net However, the substitution in the target molecule fixes the positions, leading to distinct signals for all seven carbons in the core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous benzimidazole derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.0 | - |
| C-2 | - | ~142 |
| H-4 | ~7.5 | - |
| C-4 | - | ~115 |
| C-5 | - | ~135 |
| C-6 | - | ~110 |
| H-7 | ~7.2 | - |
| C-7 | - | ~118 |
| C-3a | - | ~138 |
| C-7a | - | ~140 |
| N-H | Variable (broad) | - |
¹⁵N NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.net This technique is particularly valuable for studying nitrogen-containing heterocycles like benzimidazoles. ipb.pt The chemical shifts of the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens in the imidazole ring are distinct. This distinction is critical for studying tautomeric equilibria. researchgate.netresearchgate.net For this compound, two signals would be expected in the ¹⁵N NMR spectrum, corresponding to the two different nitrogen environments in the imidazole ring (N-1 and N-3). Advances in NMR technology, particularly inverse-detected 2D correlation experiments like HSQC and HMBC, have made ¹⁵N NMR at natural abundance more accessible. researchgate.net
2D NMR experiments are essential for the unambiguous assignment of all signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, COSY would primarily confirm the absence of coupling between the isolated aromatic protons H-2, H-4, and H-7.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals for C-2, C-4, and C-7 based on the assignments of their attached protons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is useful for confirming the regiochemistry and for studying the conformation of derivatives. For example, a NOESY experiment on a derivative like 1-benzyl-6-bromo-2-(2-nitrophenyl)-benzimidazole was used to assign the correct regioisomer.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the imidazole ring and the amine group are expected in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N stretching of the imidazole ring is found around 1610-1630 cm⁻¹, while C=C stretching vibrations of the benzene ring occur in the 1450-1600 cm⁻¹ region. esisresearch.org The C-Br stretching frequency is expected at lower wavenumbers, typically around 590–592 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. tandfonline.com It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The aromatic ring vibrations are usually strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to achieve a detailed assignment of the vibrational modes. acs.orgresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (imidazole & amine) | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (imidazole) | 1610 - 1630 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. scispace.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. For this compound (C₇H₆BrN₃), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) in the mass spectrum. HRMS data for the protonated molecule, [M+H]⁺, would be used to confirm the molecular formula C₇H₆BrN₃. rsc.orgacs.org For example, the HRMS data for the related compound 2-(6-bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine was used to confirm its molecular formula. brieflands.com
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₇H₇⁷⁹BrN₃⁺ | 211.9821 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Benzimidazole and its derivatives are chromophoric and exhibit characteristic absorption bands in the UV region, typically arising from π→π* transitions within the conjugated aromatic system. researchgate.net A study on various benzimidazole derivatives showed absorption maxima between 347 and 355 nm. acs.org The presence of the bromine atom (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and the amino group (a strong auxochrome with electron-donating effects) on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. The exact position of the absorption bands can be influenced by the solvent polarity.
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis
X-ray diffraction stands as a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, obtaining a single crystal of suitable quality would be the first critical step. This crystal, when subjected to a monochromatic X-ray beam, would diffract the X-rays in a unique pattern of spots. The intensities and geometric arrangement of these spots are intrinsically linked to the crystal's internal structure.
Determination of Molecular and Crystal Structures
The analysis of the diffraction pattern allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal.
For instance, studies on related bromo-substituted benzimidazole derivatives have revealed a variety of crystal systems and space groups. A study on 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole reported a monoclinic P21/c space group, while its 6-bromo regioisomer crystallized in the triclinic P-1 space group. researchgate.netepa.gov Similarly, the adduct of 2-aminobenzimidazole (B67599) with trinitrobenzene was found to crystallize in a triclinic cell with the P-1 space group, whereas its adduct with picric acid adopted a monoclinic P21/c space group. researchgate.net
Based on these findings for analogous compounds, it is highly probable that this compound would also crystallize in a common space group such as P-1 or P21/c. The precise determination of its molecular structure would involve solving the "phase problem" to generate an initial electron density map, followed by refinement processes to pinpoint the exact coordinates of each atom, including the bromine, nitrogen, and carbon atoms of the benzimidazole core and the amine substituent. This would provide precise bond lengths, bond angles, and torsion angles, offering a detailed geometric portrait of the molecule.
Table 1: Representative Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole | Monoclinic | P21/c | 23.0178 | 7.9106 | 11.9758 | 90 | 93.340 | 90 | researchgate.netepa.gov |
| 6-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole | Triclinic | P-1 | 6.7187 | 16.5203 | 21.3544 | 109.279 | 94.802 | 98.871 | researchgate.netepa.gov |
| Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate | Triclinic | P-1 | 9.3121 | 9.8136 | 11.8458 | 108.217 | 101.135 | 109.361 | iucr.org |
| 2-Aminobenzimidazole-trinitrobenzene complex | Triclinic | P-1 | - | - | - | - | - | - | researchgate.net |
| 2-Aminobenzimidazole-picric acid adduct | Monoclinic | P21/c | - | - | - | - | - | - | researchgate.net |
Note: '-' indicates that specific unit cell parameters were not provided in the abstract.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
The detailed three-dimensional structure obtained from single-crystal X-ray analysis is paramount for understanding the non-covalent interactions that dictate the crystal packing. For this compound, a rich network of intermolecular interactions is anticipated.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the amine group and the N-H of the imidazole ring) and hydrogen bond acceptors (the nitrogen atoms of the imidazole ring) strongly suggests the formation of extensive hydrogen bonding networks. These interactions are crucial in stabilizing the crystal lattice. In related 2-aminobenzimidazole derivatives, N-H···N and N-H···O hydrogen bonds have been observed to link molecules into complex sheets and three-dimensional frameworks. nih.gov The amine group in the 5-position and the N-H of the imidazole ring in this compound would likely participate in similar hydrogen bonding motifs, potentially forming dimers, chains, or more complex supramolecular assemblies.
Other Interactions: Weaker interactions, such as C-H···π and C-H···Br interactions, are also plausible and have been noted in the crystal structures of similar compounds. nih.goviucr.org The bromine atom, with its electron-rich lone pairs, could also participate in halogen bonding, further influencing the supramolecular architecture.
Computational Chemistry and Molecular Modeling of 6 Bromo 1h Benzo D Imidazol 5 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed due to its favorable balance between accuracy and computational cost. A typical DFT study on 6-Bromo-1H-benzo[d]imidazol-5-amine would involve the following analyses.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this would involve finding the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Conformational analysis would also be important to identify other stable isomers and the energy barriers between them.
A hypothetical data table for the optimized geometric parameters would resemble the following:
| Parameter | Bond/Angle/Dihedral | Calculated Value (Å/°) |
| Bond Length | C-C (benzene) | ~1.39 - 1.41 |
| C-N (imidazole) | ~1.33 - 1.38 | |
| C-Br | ~1.90 | |
| N-H | ~1.01 | |
| C-NH2 | ~1.40 | |
| Bond Angle | C-N-C (imidazole) | ~108 - 110 |
| C-C-Br | ~120 | |
| H-N-H (amine) | ~109 | |
| Dihedral Angle | C-C-C-C (benzene ring) | ~0 or 180 |
Note: The values in this table are illustrative and based on general knowledge of similar structures. Actual calculated values would be specific to this compound.
The electronic structure of a molecule is key to understanding its chemical reactivity and spectroscopic properties. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.
A prospective data table for electronic properties would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap (ΔE) |
Note: Specific energy values for this compound are not available.
Mulliken charge analysis provides a way to estimate the partial atomic charges in a molecule, indicating how the electron density is distributed among the atoms. This information is vital for understanding electrostatic interactions and predicting sites of nucleophilic and electrophilic attack. An Electrostatic Potential Map (MESP) provides a visual representation of the charge distribution, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential.
A hypothetical Mulliken charge table might be structured as follows:
| Atom | Mulliken Charge (a.u.) |
| Br | |
| N (imidazole) | |
| N (amine) | |
| C (attached to Br) | |
| C (in imidazole) |
Note: The charge values are dependent on the specific molecular environment and are not available for this compound.
A potential data table for these descriptors would be:
| Descriptor | Formula | Calculated Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | |
| Chemical Softness (S) | 1/(2η) | |
| Electrophilicity Index (ω) | χ²/(2η) |
Note: The calculated values for this compound are not available.
DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For instance, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to aid in the structural elucidation of the compound.
A sample data table for predicted vibrational frequencies might look like:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(N-H) amine | Symmetric stretch | |
| ν(N-H) imidazole (B134444) | Stretch | |
| ν(C=N) | Imidazole ring stretch | |
| ν(C-Br) | Stretch |
Note: Predicted spectroscopic data for this compound is not available.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool to study the delocalization of electron density within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. For this compound, NBO analysis would reveal the extent of π-electron delocalization across the benzimidazole (B57391) ring system and the electronic interactions involving the bromo and amine substituents. This provides a deeper understanding of the molecule's electronic structure and resonance effects.
While the specific computational and molecular modeling data for this compound are not present in the accessible scientific literature, the theoretical framework for such an investigation is well-defined. A thorough DFT and NBO analysis would provide invaluable data on its geometry, electronic properties, and reactivity. The absence of such a study highlights a gap in the current body of knowledge and presents an opportunity for future research to characterize this and other related benzimidazole derivatives. Such research would contribute to a more comprehensive understanding of this important class of chemical compounds.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to understand how a molecule behaves over time, providing insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor.
Despite the utility of this method, a review of available scientific literature indicates that specific molecular dynamics simulation studies focused exclusively on this compound have not been extensively published. While MD simulations are common for the broader class of benzimidazole derivatives to explore their dynamic binding to biological targets, detailed trajectory analyses and conformational studies for this particular isomer are not readily found in current research databases. Such studies would be valuable to understand its stability and how its structure fluctuates under different conditions.
Quantum-Chemical Calculations of Intermolecular Interaction Energies
Quantum-chemical calculations are fundamental to understanding the nature and strength of interactions between molecules. These calculations can elucidate hydrogen bonding patterns, stacking interactions, and other non-covalent forces that govern the supramolecular assembly and crystal structure of a compound. The energy of these interactions is crucial for predicting crystal packing and binding affinity.
For this compound, specific quantum-chemical studies detailing its intermolecular interaction energies are not prominently featured in the reviewed literature. Research on related benzimidazole structures often employs methods like Density Functional Theory (DFT) to calculate interaction energies, which can range from -4.5 to -7.82 kcal/mol for various types of hydrogen bonds (C-H...O, N-H...O, O-H...N). However, dedicated studies quantifying the specific intermolecular forces, such as the influence of the bromine and amine substituents on the interaction energies for this compound, are not available.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein.
While the benzimidazole scaffold is a common feature in ligands designed for various biological targets, and numerous docking studies have been performed on its derivatives, specific molecular docking studies for this compound are not described in the available research. Docking studies on similar compounds, such as 5-bromo-1H-benzo[d]imidazol-2-amine derivatives, have shown binding energies in the range of -5.4 kcal/mol against certain bacterial targets. Investigations into the potential biological targets of this compound through dedicated docking simulations would be necessary to elucidate its potential pharmacological profile.
Prediction of Molecular Descriptors Relevant to Drug-Likeness (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that characterize the properties of a molecule. Descriptors related to "drug-likeness" are often used to assess the potential of a compound to be developed into an orally active drug. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds. These parameters help predict a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
For this compound, predicted values for these descriptors are available and provide insight into its potential as a drug candidate.
Topological Polar Surface Area (TPSA) : TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and transport. A TPSA value below 140 Ų is generally considered favorable for oral bioavailability.
LogP : This value represents the lipophilicity of a compound. A LogP value of less than 5 is one of the criteria in Lipinski's rule of five for drug-likeness. The predicted XlogP for this compound is 1.5, suggesting a balanced solubility profile.
Rotatable Bonds : The number of rotatable bonds influences conformational flexibility. A lower number (typically ≤10) is associated with better oral bioavailability. This compound has zero rotatable bonds, indicating a rigid structure.
The predicted molecular descriptors for this compound are summarized in the table below.
| Molecular Descriptor | Predicted Value | Reference |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| XlogP | 1.5 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | |
| Monoisotopic Mass | 210.9745 Da |
These predicted values suggest that this compound possesses physicochemical properties that fall within the ranges typically associated with drug-like molecules.
Structure Activity Relationship Sar Studies Pertaining to the 6 Bromo 1h Benzo D Imidazol 5 Amine Scaffold
Systematic Variation of Substituents and their Impact on Biological Activity
The biological activity of the benzimidazole (B57391) scaffold is highly sensitive to the nature and position of its substituents. In the context of the 6-bromo-1H-benzo[d]imidazol-5-amine framework, modifications at the C2-position and the imidazole (B134444) nitrogen (N1) are of primary interest for modulating pharmacological properties.
Research on various benzimidazole derivatives has shown that introducing different groups can lead to a wide spectrum of activities, including antimicrobial and anticancer effects. For instance, the introduction of electron-withdrawing groups (EWGs) on the benzimidazole ring has been shown to enhance antifungal activity. nih.gov Conversely, the presence of electron-donating groups (EDGs) can also modulate activity, with studies on some benzimidazole-hydrazone derivatives indicating that a tri-methoxy substitution (an EDG) on a phenyl ring enhanced antiproliferative action compared to a di-chloro substitution (an EWG). rsc.org
In anticancer applications, the substitution pattern plays a crucial role. For example, in a series of 1H-benzimidazole compounds tested against various cancer cell lines, a 5-nitrobenzimidazol-2-yl substitution resulted in a more potent and broad-spectrum anticancer effect than an unsubstituted benzimidazol-2-yl group. rsc.org Furthermore, increasing the lipophilicity of substituents at the C4-position appeared to boost efficacy. rsc.org These findings suggest that for the this compound scaffold, substituents at the C2 position would be a key determinant of biological activity.
| Position of Variation | Substituent Type | Observed Impact on Biological Activity (General Benzimidazoles) | Potential Implication for this compound |
| Benzene (B151609) Ring (C5/C6) | Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br) | Often enhances antimicrobial and anticancer activities. nih.govrsc.orgrsc.org | The existing 6-bromo group likely contributes positively to certain biological activities. |
| Benzene Ring (C5/C6) | Electron-Donating Groups (e.g., -OCH₃) | Can enhance anticancer activity in specific contexts. rsc.org | Introduction of EDGs could be explored to fine-tune activity. |
| C2-Position | Aromatic/Heterocyclic Rings | Can lead to potent anticancer and antimicrobial agents. researchgate.netd-nb.info | A key site for introducing diversity to target specific enzymes or receptors. |
| C2-Position | Alkyl Chains | Can influence antitubercular activity by interacting with targets like MmpL3. nih.gov | Modifications could optimize lipophilicity and target engagement. |
| N1-Position | Alkyl/Aryl Groups | Modulates physical properties and can enhance antiproliferative activity. rsc.org | A site for altering solubility, metabolic stability, and receptor interaction. |
Influence of the Bromine Atom Position and Electronic Properties on SAR
The bromine atom at the 6-position of the benzimidazole ring is a critical feature, influencing the molecule's electronic properties, lipophilicity, and potential for specific interactions like halogen bonding. The position of the halogen has been demonstrated to be a significant factor in the biological activity of benzimidazole derivatives.
For example, studies on 2,5-disubstituted benzimidazoles have shown that a 5-bromo substituent can be active against various fungal strains. researchgate.net In the context of anticancer activity, a comparative study showed that a 5-chloro substitution on the 1H-benzimidazole ring resulted in improved cytotoxicity against MCF-7 breast cancer cells compared to a 5-fluoro substitution. rsc.org This highlights that the nature of the halogen, and not just its presence, is important.
The bromine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in biological macromolecules. This has been suggested as a reason for the enhanced activity of some bromo-substituted compounds. For instance, a derivative with a 4-bromo substituent showed high inhibitory activity against the Pin1 enzyme, with the bromine atom thought to form a halogen bond with amino acid residues in the active site. rsc.org The electron-withdrawing nature of bromine also influences the acidity of the imidazole N-H and the basicity of the imine nitrogen, which can affect ionization at physiological pH and subsequent receptor interactions. In a series of 2-styryl benzimidazoles, bromo-containing compounds were found to be more biologically active against fungi than their nitro-containing counterparts. rsc.org
| Halogen/Position | Compound Series | Biological Target/Activity | Key Finding |
| 5-Bromo | 2,5-disubstituted benzimidazoles | Antifungal | Active against selected fungal strains. researchgate.net |
| 5-Chloro vs. 5-Fluoro | 1H-benzimidazole derivatives | Anticancer (MCF-7 cells) | 5-Chloro substitution showed improved cytotoxicity over 5-fluoro. rsc.org |
| 4-Bromo | Pin1 inhibitors | Enzyme Inhibition | Bromine atom is preferred, likely forming a halogen bond. rsc.org |
| 2-Bromo vs. 2-Chloro | Ribonucleoside derivatives | Antiviral | The brominated compound exhibited four times more antiviral activity. rsc.org |
Significance of the Amine Group at Position 5 in Biological Interactions
The amine group at the 5-position is a crucial functional group that can significantly influence the pharmacological profile of the benzimidazole scaffold. As a hydrogen bond donor and a potential site for protonation, it can engage in key interactions with biological targets.
In studies of 2-phenyl-substituted benzimidazoles as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, an amine group at the R1 position was found to enhance the inhibition of all three enzymes (COX-1, COX-2, and 5-LOX). nih.gov This suggests that the amino group is directly involved in binding to the active site of these enzymes, likely through hydrogen bonding.
Effects of N-Substitution on Structure-Activity Profiles
Substitution at the N1 position of the benzimidazole ring is a common strategy to modify the physicochemical properties and biological activity of this scaffold. N-substitution eliminates the possibility of hydrogen bond donation from the imidazole NH and can introduce steric bulk, which can influence planarity and interaction with target proteins.
Studies have shown that N-substitution can lead to enhanced potency. For example, the addition of a phenylpropyl group to the nitrogen atom of a 1H-benzimidazole derivative increased its antiproliferative action against cancer cells. rsc.org In another study, N-arylation of 5-bromo-2-aminobenzimidazole was performed to synthesize derivatives with potential non-linear optical (NLO) properties, demonstrating the feasibility of modifying this position. mdpi.com While not a direct measure of biological activity, the ability to introduce various aryl groups at the N1 position opens up avenues for creating derivatives with tailored pharmacological profiles.
| N1-Substituent | Compound Series | Observed Effect | Reference |
| Phenylpropyl | 1H-benzimidazole derivative | Increased antiproliferative action. | rsc.org |
| Various Aryl Groups | 5-bromo-2-aminobenzimidazole | Synthesized for NLO properties, showing synthetic accessibility. | mdpi.com |
| Alkyl Groups (Methyl, Ethyl, Propyl) | Pyrimido[1,2-a]benzimidazoles | Influences the ratio of regioisomeric products in alkylation reactions. | nih.gov |
Regioisomeric Effects on Pharmacological Activity
The synthesis of substituted benzimidazoles can often lead to a mixture of regioisomers, and their relative abundance can be dependent on the reaction conditions. researchgate.netrsc.org For instance, in the alkylation of pyrimido[1,2-a]benzimidazoles, two series of regioisomeric products were formed, with the ratio depending on the nature of the alkylating agent. nih.gov
While direct comparative studies on the biological activity of all possible bromo-amino-benzimidazole isomers are not extensively reported, the principle of regioisomeric differentiation is well-established in medicinal chemistry. For example, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole from 4-bromo-1,2-diaminobenzene results in a mixture of the 5-bromo and 6-bromo isomers. uc.pt The separation and individual testing of such isomers are crucial, as they may exhibit significantly different biological activities and off-target effects due to their distinct three-dimensional arrangement and electronic properties.
Correlation of Computational Descriptors with SAR Findings
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools for understanding and predicting the SAR of benzimidazole derivatives. These methods correlate physicochemical properties (descriptors) with biological activity, providing insights that can guide the rational design of more potent and selective compounds.
QSAR studies on aminobenzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors have been performed to understand the relationship between their structure and inhibitory activity. nih.gov Such studies often use descriptors derived from the three-dimensional structure of the molecules. Similarly, for other 2-aminobenzimidazole (B67599) derivatives, QSAR analysis has shown a good correlation between acute toxicity and the octanol/water partition coefficient (LogP), a measure of lipophilicity. nih.gov
Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. For derivatives of the this compound scaffold, docking studies could reveal how the bromo and amino groups interact with key amino acid residues, for instance, through halogen bonds and hydrogen bonds, respectively. uc.pt Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the electronic properties and reactivity of the compounds. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
| Computational Descriptor | Significance in SAR | Typical Application/Finding |
| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting absorption, distribution, and membrane permeability. | Correlated with the toxicity of 2-aminobenzimidazole derivatives. nih.gov |
| HOMO/LUMO Energy Gap | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. | Used to analyze the electronic properties of N-arylated 5-bromo-2-aminobenzimidazoles. mdpi.com |
| Molecular Shape/Volume | Determines steric fit within a receptor's binding pocket. | Crucial for docking studies to predict binding affinity. |
| Dipole Moment | Influences long-range electrostatic interactions with the target protein. | Important for understanding the initiation of ligand-receptor binding. |
| Hydrogen Bond Donors/Acceptors | Number and location are critical for specific interactions with the target. | The 5-amino group is a key H-bond donor. Docking studies identify key interactions. uc.pt |
| Halogen Bonding Potential | The 6-bromo group can form specific, stabilizing interactions with electron-rich atoms. | Suggested to be important for the activity of bromo-substituted enzyme inhibitors. rsc.org |
Mechanisms of Action Elucidation (Molecular Targets, Enzyme Inhibition Pathways)
Derivatives of the benzimidazole scaffold are known to exert their biological effects through a multitude of mechanisms, targeting various enzymes and cellular pathways. While the specific targets of this compound derivatives require dedicated investigation, the known mechanisms of related compounds provide a strong basis for potential pathways.
One of the most well-known mechanisms for benzimidazole-based drugs is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to mitotic arrest and apoptosis in cancer cells. mdpi.com Other key targets in cancer therapy include topoisomerase I, an enzyme critical for DNA replication and repair, and various protein kinases that regulate cell signaling pathways. rsc.orgacs.org For instance, different benzimidazole derivatives have been reported as inhibitors of Lck kinase and p38α MAP kinase, which are involved in inflammatory responses. nih.gov
In the realm of infectious diseases, benzimidazoles have shown potent activity by targeting essential microbial enzymes. In Mycobacterium tuberculosis, the MmpL3 protein, a transporter of mycolic acids, has been identified as a target for some 1H-benzo[d]imidazole derivatives. nih.gov For bacterial infections in general, DNA gyrase B is another validated target. uc.pt The broad range of potential targets underscores the versatility of the benzimidazole scaffold and highlights the importance of detailed mechanistic studies for derivatives of this compound.
| Molecular Target | Therapeutic Area | Mechanism of Action | Reference |
| Tubulin | Anticancer | Inhibition of microtubule polymerization, leading to cell cycle arrest. | mdpi.com |
| Topoisomerase I | Anticancer | DNA minor groove binding and inhibition of DNA relaxation. | acs.org |
| Protein Kinases (e.g., Lck, p38α MAP) | Anti-inflammatory, Anticancer | Inhibition of signaling pathways involved in inflammation and cell proliferation. | nih.gov |
| Pin1, G9a | Anticancer | Inhibition of enzymes involved in protein folding and histone modification. | rsc.org |
| COX and 5-Lipoxygenase | Anti-inflammatory | Inhibition of enzymes in the arachidonic acid pathway. | nih.gov |
| MmpL3 Transporter | Antitubercular | Inhibition of mycolic acid transport, disrupting cell wall synthesis. | nih.gov |
| DNA Gyrase B | Antibacterial | Inhibition of bacterial DNA replication. | uc.pt |
Exploration of 6 Bromo 1h Benzo D Imidazol 5 Amine As a Versatile Synthetic Precursor
Building Block for Complex Heterocyclic Systems
The inherent reactivity of 6-Bromo-1H-benzo[d]imidazol-5-amine makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The presence of both an amine and a bromo substituent on the benzimidazole (B57391) core allows for a range of chemical transformations, leading to the formation of fused and substituted heterocyclic structures.
The amino group can readily undergo reactions such as diazotization followed by substitution, acylation, and condensation with various electrophiles. Simultaneously, the bromo group is amenable to palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. nih.gov This dual reactivity allows for the construction of polycyclic systems and highly functionalized benzimidazole derivatives. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common method for forming the benzimidazole ring itself, and subsequent modifications of the bromo and amino groups can lead to a wide array of complex structures. acs.orgmdpi.com
The synthesis of fused heterocyclic compounds, such as benzo acs.orgorganic-chemistry.orgimidazo[1,2-c]pyrimidines, can be achieved through multi-step sequences that may involve intermediates derived from precursors like this compound. acs.orgnih.gov These reactions often take advantage of the nucleophilicity of the imidazole (B134444) and amino nitrogens to form new rings.
| Reactant/Intermediate | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-(6-bromo-2-naphthyl)-1H-benzimidazole | Sonogashira coupling | 2-(6-((4,4-dimethylthiochroman-6-yl)ethynyl)naphthalen-2-yl)-1H-benzo[d]imidazole | derpharmachemica.com |
| 4-[2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl]-6-methoxypyrimidine-2,5-diamine | Condensation | 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines | nih.gov |
| 2-brominated benzimidazole | Ag2CO3/TFA-catalyzed 6-endo-dig cyclization | 1H-Benzo acs.orgorganic-chemistry.orgimidazo[1,2-c] derpharmachemica.comCurrent time information in Bangalore, IN.oxazin-1-one derivatives | nih.gov |
Intermediate in Multi-Step Organic Syntheses
The utility of this compound extends to its role as a crucial intermediate in multi-step synthetic sequences. Its functional groups can be selectively protected and reacted, allowing for the sequential introduction of different substituents and the construction of elaborate molecular architectures.
A common strategy involves the protection of the amino group, for example, through acetylation, to allow for selective reactions at the bromo position. nih.gov Following a cross-coupling reaction at the C6 position, the protecting group on the amine can be removed, and this group can then be further functionalized. This stepwise approach provides precise control over the final structure of the molecule.
For example, a multi-step synthesis could involve the initial formation of a 5(6)-bromo-2-substituted-benzimidazole. This intermediate can then undergo N-protection followed by a palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce a new group at the 5(6)-position. Subsequent deprotection and further reactions can then be carried out on the other parts of the molecule. nih.gov Research has demonstrated the synthesis of 2-phenyl-1H-benzo[d]imidazol-5-amine derivatives through the reduction of the corresponding 5-nitro-2-phenyl-1H-benzo[d]imidazole intermediates. nih.govsemanticscholar.org
| Initial Reactant | Key Intermediate | Final Product Class | Reaction Sequence | Reference |
|---|---|---|---|---|
| 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde | 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles | Condensation -> N-protection -> Pd-catalyzed cross-coupling -> Deprotection -> Reduction | nih.gov |
| 4-nitro-o-phenylenediamine and substituted benzoic acid | 5-nitro-2-phenyl-1H-benzo[d]imidazole derivatives | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amines | Condensation -> Reduction -> Buchwald-Hartwig coupling | nih.govsemanticscholar.org |
| o-phenylenediamine (B120857) and 6-bromo napthoic acid | 2-(6-bromo-2-naphthyl)-1H-benzimidazole | Alkylated and acylated benzimidazole derivatives | Condensation -> Alkylation/Acylation -> Sonogashira coupling | derpharmachemica.com |
Application in the Synthesis of Pharmacologically Relevant Scaffolds
The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, and derivatives of this compound are of significant interest for the development of new therapeutic agents. mdpi.com The bromo and amino groups serve as handles to introduce various pharmacophores, leading to compounds with a wide range of biological activities.
Notably, this precursor has been utilized in the synthesis of kinase inhibitors. For instance, derivatives have been designed as potent inhibitors of c-Met kinase and FMS-like tyrosine kinase 3 (FLT3), which are targets in cancer therapy. nih.govnih.gov The synthesis of these inhibitors often involves the coupling of the benzimidazole core with other heterocyclic systems, such as quinolines, to achieve high binding affinity and selectivity. nih.govsemanticscholar.org
Furthermore, the structural motif is found in compounds with antimicrobial and antiparasitic properties. mdpi.com For example, derivatives of 5- and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles have shown significant activity against Mycobacterium tuberculosis. researchgate.net The synthesis of these compounds highlights the versatility of the bromo-substituted benzimidazole core in accessing diverse and biologically active chemical space.
| Scaffold Class | Target/Activity | Example Compound/Derivative | Key Synthetic Step | Reference |
|---|---|---|---|---|
| Kinase Inhibitors | c-Met kinase | N-(2-(4-bromophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | Buchwald-Hartwig coupling | nih.gov |
| Kinase Inhibitors | FLT3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives | Amide coupling | nih.gov |
| Antitubercular Agents | Mycobacterium tuberculosis | 5-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazole derivatives | Cyclocondensation and sulfonylation | researchgate.net |
| Antiparasitic Agents | Kinetoplastid Hexokinase 1 | Benzamidobenzoic acids | N-acylation and ester hydrolysis | nih.gov |
Potential in Material Science and Polymer Chemistry as a Structural Unit
While the primary focus of research on this compound has been in medicinal chemistry, its structural features also suggest potential applications in material science and polymer chemistry. The rigid benzimidazole core can impart thermal stability and desirable electronic properties to polymers, while the bromo and amino groups offer sites for polymerization and post-polymerization modification.
Benzimidazole-based polymers are known for their high thermal and chemical stability. Porous benzimidazole-linked polymers (BILPs) have been synthesized and have shown promise in gas storage and separation, particularly for CO2 capture. Current time information in Bangalore, IN. These polymers are typically formed through the condensation of aryl-o-diamines and aryl-aldehydes. The amino group of this compound could potentially participate in such condensation reactions.
The bromo substituent provides a handle for cross-linking reactions or for the introduction of functional groups that can tune the material's properties. For example, the bromo group could be used in polymerization reactions such as Suzuki or Stille coupling to create conjugated polymers with interesting optical and electronic properties for applications in organic electronics, such as polymer solar cells. organic-chemistry.org Furthermore, the amino group could be used to create polyamides or polyimides with high thermal stability. The combination of the rigid benzimidazole unit with the reactive bromo and amino groups makes this compound a promising, yet underexplored, monomer for the development of novel functional materials.
Potential Applications of 6 Bromo 1h Benzo D Imidazol 5 Amine in Medicinal Chemistry Research
General Antimicrobial Research (Antibacterial, Antifungal)
Derivatives of 6-Bromo-1H-benzo[d]imidazol-5-amine have been investigated for their potential as antimicrobial agents, demonstrating activity against various bacterial and fungal strains. nih.govresearchgate.netjapsonline.combohrium.com The introduction of a bromine atom to the benzimidazole (B57391) core, as seen in this compound, is a strategy explored for enhancing antimicrobial efficacy. researchgate.net
Antibacterial Activity: Research has shown that certain benzimidazole derivatives exhibit antibacterial properties. For instance, novel benzimidazole-incorporated sulfonamide analogues have been synthesized and tested for their ability to combat bacterial growth. nih.gov Some of these compounds have shown potent activity against Gram-positive bacteria. nih.gov Molecular docking studies suggest that these compounds may function by intercalating into bacterial DNA, thereby disrupting replication. nih.gov In one study, synthesized benzimidazole derivatives demonstrated moderate antibacterial activity against S. aureus and E. coli when compared to a standard drug. tandfonline.com Another study highlighted that compounds with a 5-halo substituent, which would include bromo derivatives, displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). bohrium.com
Antifungal Activity: The antifungal potential of benzimidazole derivatives is also an active area of research. researchgate.netjapsonline.com Several synthesized benzimidazole compounds have shown promising antifungal activity in laboratory tests. researchgate.netjapsonline.comtandfonline.com For example, some derivatives have demonstrated significant activity against fungal strains like Candida albicans and Aspergillus flavus. researchgate.net Research on novel benzimidazole-incorporated sulfonamide analogues also revealed potent activity against various fungi. nih.gov Furthermore, a study involving a library of 53 benzimidazole derivatives found that 23 of them exhibited potent fungicidal activity, with some showing equivalent or greater potency than the standard drug amphotericin B. bohrium.com
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Type | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Benzimidazole-incorporated sulfonamide analogues | Gram-positive bacteria, Fungi | Potent activity, potential DNA intercalation | nih.gov |
| N-alkyl benzimidazole derivatives | S. aureus, E. coli, C. albicans, A. Clavatus | Moderate to significant MIC values | tandfonline.com |
| 2-substituted Benzimidazole derivatives | Various bacteria and fungi | Appreciable antifungal activity | researchgate.netjapsonline.com |
| 5-halobenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs comparable to ciprofloxacin | bohrium.com |
| Positional isomers of bromo-benzimidazoles | M. tuberculosis H37Rv | Significant activity | researchgate.net |
General Antiviral Research
The benzimidazole nucleus is a core component of various compounds that have been investigated for antiviral properties. researchgate.netresearchgate.net While direct research specifically on the antiviral applications of this compound is not extensively detailed in the provided context, the broader class of benzimidazole derivatives has shown promise in this area. For instance, some benzimidazole derivatives have been identified as potential antiviral agents. researchgate.net A study on the synthesis of 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, a related benzimidazole-containing molecule, predicted and experimentally confirmed its potent inhibitory activity against the Hepatitis B virus (HBV). mdpi.com
General Anticancer Research and Antiproliferative Agents
The investigation of benzimidazole derivatives as potential anticancer and antiproliferative agents is a significant area of medicinal chemistry research. nih.govjapsonline.comneuroquantology.com The core structure is found in compounds that have been evaluated for their ability to inhibit cancer cell growth through various mechanisms. nih.gov
Derivatives of this compound are among the compounds being explored for their antitumor potential. The presence of the bromo substituent is a feature in some of the synthesized molecules tested for anticancer activity. For example, a study on 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole found it to have significant activity against breast cancer cell lines. neuroquantology.com Another research effort focused on 6-amide-2-aryl-benzimidazoles, where a derivative showed potent effects on HepG2 and HUVEC cell lines. neuroquantology.com The general class of benzimidazoles has been shown to exert anticancer effects by interacting with DNA, inhibiting enzymes crucial for cancer progression, and modulating cellular pathways. nih.gov
Table 2: Anticancer Research on Selected Benzimidazole Derivatives
| Derivative Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole | Breast cancer cells | Significant activity observed. | neuroquantology.com |
| 6-amide-2-aryl-benzimidazoles | HepG2 and HUVEC cell lines | Potent effects on cell lines. | neuroquantology.com |
| Terbenzimidazoles | Topoisomerase I poisons | Lipophilic substituents at the 5-position enhance cytotoxicity. | nih.gov |
| Novel 1H-Benzo[d]imidazole Derivatives | Human Topoisomerase I inhibition | Some compounds showed significant growth inhibition in cancer cells. | acs.org |
General Anti-inflammatory Research
Benzimidazole derivatives are actively being investigated for their anti-inflammatory properties. ekb.egnih.govnih.gov These compounds are explored as potential alternatives to existing anti-inflammatory drugs, many of which have limitations due to side effects. mdpi.com The anti-inflammatory effects of benzimidazoles are often attributed to their interaction with key enzymes and receptors involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. ekb.egmdpi.com
Several studies have synthesized and evaluated novel benzimidazole derivatives for their anti-inflammatory activity. ekb.egnih.gov For example, one study reported the synthesis of benzimidazole derivatives that acted as selective COX-2 inhibitors, with some compounds showing promising in vitro and in vivo anti-inflammatory activity. ekb.eg Another study found that certain imidazopyridine derivatives, which share structural similarities with benzimidazoles, exhibited strong anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The substitution pattern on the benzimidazole ring, including the position of bromo groups, has been shown to significantly influence the anti-inflammatory activity. mdpi.comjmpas.com Specifically, a bromo substituent at the 5th position of a benzimidazole derivative resulted in significant inhibition of paw volume in an animal model of inflammation. jmpas.com
Table 3: Anti-inflammatory Activity of Selected Benzimidazole Derivatives
| Compound Series | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Novel benzimidazole derivatives | COX-2 inhibition | Showed promising in vitro and in vivo anti-inflammatory activity. | ekb.eg |
| Imidazopyridine derivatives | Inhibition of TNF-α and IL-6 release | Exhibited strong anti-inflammatory activity. | nih.gov |
| 2-((5-bromo-1H-benzo[d]imidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one | Inhibition of paw edema | Showed maximum anti-inflammatory activity with 71.99% inhibition. | jmpas.com |
| (E)-N'-(3-bromobenzylidene)-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide | Inhibition of paw edema | Displayed a high level of inhibition (72.11%). | jmpas.com |
Enzyme Inhibition Studies
The ability of this compound and its derivatives to interact with and modulate the activity of specific enzymes is a key focus of research.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme for DNA replication and a validated target for anticancer drugs. nih.gov Several terbenzimidazoles, which are larger molecules containing the benzimidazole scaffold, have been identified as potent inhibitors of topoisomerase I. nih.gov Research has shown that the presence and position of substituents on the benzimidazole rings can significantly impact this inhibitory activity. For instance, a study on 5-bromo- and 5-phenylterbenzimidazoles and their derivatives indicated that these compounds retain significant topoisomerase I poisoning activity and cytotoxicity. nih.gov Another study on novel 1H-Benzo[d]imidazole derivatives identified compounds that showed inhibition of human topoisomerase I and induced G2M arrest in cancer cells. acs.org
NAMPT (Nicotinamide Phosphoribosyltransferase) Activation
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is an enzyme involved in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD), a critical molecule for cellular metabolism. mdpi.comnih.gov Modulating NAMPT activity is being explored as a therapeutic strategy for various diseases, including cancer and metabolic disorders. mdpi.comnih.govresearchgate.net While much of the focus has been on NAMPT inhibitors for cancer therapy, there is also interest in NAMPT activators for conditions associated with NAD decline. mdpi.comnih.govresearchgate.net A study identified a new class of modulators for the related enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) based on a 1,2-dimethylbenzimidazole (B1296689) scaffold, with some compounds acting as the first-ever reported activators of this enzyme. mdpi.comnih.gov This suggests that the benzimidazole scaffold has the potential to be developed into modulators of enzymes involved in NAD biosynthesis.
Cholinesterase (AChE and BuChE) Inhibition
Derivatives of the benzimidazole scaffold have demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease. biointerfaceresearch.comnih.gov Research into 5-bromo-1H-benzo[d]imidazol-2-amine derivatives has shown that these compounds can exhibit moderate to good inhibitory potential. researchgate.net For instance, certain benzoxazole-oxadiazole analogues incorporating a bromo-benzimidazole moiety were found to be more potent than the standard drug Donepezil. researchgate.net
Specifically, analogues have been identified with significant activity, showcasing IC50 values of 5.80 ± 2.18 µM against AChE and 7.20 ± 2.30 µM against BuChE. researchgate.net The variation in inhibitory activity is often attributed to the different substitution patterns on the aromatic rings of the derivatives. researchgate.net This suggests that the this compound core can serve as a valuable starting point for developing new cholinesterase inhibitors.
| Derivative Type | Target Enzyme | IC50 Value (µM) | Reference |
| Benzoxazole-oxadiazole analogue | AChE | 5.80 ± 2.18 | researchgate.net |
| Benzoxazole-oxadiazole analogue | BuChE | 7.20 ± 2.30 | researchgate.net |
| Benzoxazole-oxadiazole analogue | AChE | 6.40 ± 1.10 | researchgate.net |
| Benzoxazole-oxadiazole analogue | BuChE | 7.50 ± 1.20 | researchgate.net |
| Benzoxazole-oxadiazole analogue | AChE | 6.90 ± 1.20 | researchgate.net |
| Benzoxazole-oxadiazole analogue | BuChE | 7.60 ± 2.10 | researchgate.net |
This table presents the inhibitory concentrations (IC50) of selected benzimidazole derivatives against cholinesterase enzymes.
Lck Kinase Inhibition
Lymphocyte-specific tyrosine kinase (Lck) is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. nih.govacs.org As such, inhibitors of Lck are of significant interest for the treatment of autoimmune diseases and inflammation. nih.govacs.org The benzimidazole scaffold has been successfully utilized in the design of potent Lck inhibitors. nih.govmdpi.com
A series of 4-amino-6-benzimidazole-pyrimidines were developed and showed single-digit nanomolar IC50 values against Lck in both biochemical and cellular assays. nih.gov Further studies on 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines also reported potent Lck inhibition, with one compound achieving an IC50 of 0.12 nM. mdpi.com Structure-activity relationship (SAR) studies indicated that substitution at the 2-position of the benzimidazole ring was generally unfavorable for Lck inhibition. mdpi.com The potent activity of these derivatives highlights the potential of the this compound framework as a basis for novel Lck inhibitors.
| Compound Class | Target | IC50 Value | Reference |
| 4-Amino-6-benzimidazole-pyrimidines | Lck | Single-digit nM | nih.gov |
| 4-Benzimidazolyl-N-piperazinethyl-pyrimidin-2-amine | Lck | 0.12 nM | mdpi.com |
| Pyrimido benzimidazoles | Lck | 0.007 µM | mdpi.com |
This table showcases the potent Lck inhibitory activity of various benzimidazole-based compound classes.
Cyclooxygenase (COX) and 5-Lipoxygenase Inhibition
The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key players in the inflammatory cascade, making them important targets for anti-inflammatory drug development. ekb.egscispace.comnih.gov Benzimidazole derivatives have been investigated for their ability to inhibit these enzymes. ekb.egscispace.comnih.gov
Research has described novel benzimidazole derivatives that are selective COX-2 inhibitors. For example, some benzimidazole-based compounds have shown promising in vitro COX-2 inhibition with IC50 values as low as 0.13 µM, which is more potent than the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.eg In the realm of 5-LOX inhibition, benzimidazole derivatives have been synthesized that suppress the biosynthesis of leukotrienes, which are inflammatory mediators. scispace.comnih.gov One study identified a benzimidazole derivative that potently suppressed leukotriene formation in intact neutrophils with an IC50 of 0.31 µM by targeting the 5-lipoxygenase-activating protein (FLAP). nih.gov These findings suggest that the this compound scaffold could be modified to create dual inhibitors of COX and 5-LOX or selective inhibitors of either enzyme.
| Compound Type | Target | IC50 Value (µM) | Reference |
| Benzimidazole derivative | COX-2 | 0.13 | ekb.eg |
| Benzimidazole derivative | COX-2 | 0.15 | ekb.eg |
| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | Cellular Leukotriene Formation (FLAP) | 0.31 | nih.govresearchgate.net |
This table highlights the inhibitory concentrations of specific benzimidazole derivatives against key inflammatory enzymes.
Bromodomain and Extra-Terminal Domain (BET) Inhibition
The Bromodomain and Extra-Terminal Domain (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. nih.govacs.org Their dysregulation is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets. nih.gov The benzimidazole scaffold has emerged as a valuable core for the development of BET inhibitors. nih.gov
For instance, a benzimidazole derivative bearing a phenol (B47542) KAc mimetic showed an IC50 of 0.25 μM for the first bromodomain (BD1) of BRD4 and exhibited 10–170-fold selectivity for BET BD1 over the second bromodomain (BD2). nih.gov Optimization of a benzimidazole fragment has also led to the development of potent and selective BD2 inhibitors. acs.org The structural features of this compound could be leveraged to design novel BET inhibitors with desired selectivity profiles.
| Derivative Type | Target | IC50 Value | Selectivity | Reference |
| Benzimidazole with phenol KAc mimetic | BRD4 BD1 | 0.25 µM | 10–170-fold for BET BD1 over BD2 | nih.gov |
| Tricyclic LT052 | BRD4 BD1 | 88 nM | 138-fold for BRD4 BD1 over BD2 | nih.gov |
This table summarizes the activity and selectivity of selected benzimidazole-based BET inhibitors.
Interactions with Biological Macromolecules (e.g., DNA Binding/Intercalation, Protein Interactions)
The benzimidazole nucleus is known for its ability to interact with various biological macromolecules, including DNA and proteins. orientjchem.org These interactions are fundamental to the diverse pharmacological activities exhibited by benzimidazole derivatives. rsc.org
Studies have shown that bisbenzimidazole derivatives can act as DNA minor groove-binding ligands, forming non-covalent interactions primarily with AT-rich sequences. nih.govnih.gov The introduction of a bromine atom, as in this compound, can influence these binding properties. For example, novel benzimidazole ligands, including one with a bromo-substituted phenol, and their metal complexes have been shown to be moderate to strong DNA binders. rsc.org Furthermore, some benzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription. nih.gov These compounds can stabilize the enzyme-DNA complex, leading to cell cycle arrest and apoptosis. nih.gov
In terms of protein interactions, the benzimidazole scaffold is a common motif in kinase inhibitors. rsc.orgnih.gov It can interact with the hinge region of the kinase ATP-binding site through hydrogen bonding, or it can serve as a scaffold for positioning other functional groups that interact with the protein. nih.govnih.gov The amino and bromo substituents on this compound offer opportunities for creating specific hydrogen bonding and halogen bonding interactions, respectively, which can enhance binding affinity and selectivity for target proteins. rsc.org
Role as a Lead Compound or Scaffold in Drug Discovery Programs
The benzimidazole ring system is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to serve as a bioisostere for naturally occurring nucleotides. d-nb.info This versatility makes it an excellent starting point for the design and synthesis of novel therapeutic agents targeting a wide array of diseases. orientjchem.org
The compound this compound itself represents a valuable lead structure. The bromine atom at the 6-position and the amine group at the 5-position provide two distinct points for chemical modification. brieflands.com This allows for the systematic exploration of structure-activity relationships by introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. The bromine can be used in cross-coupling reactions to introduce diverse aryl or alkyl groups, while the amine group can be readily acylated, alkylated, or used to form other functional groups. jmpas.comuc.pt
The demonstrated activities of bromo-substituted benzimidazole derivatives in various assays, from enzyme inhibition to anticancer effects, underscore the potential of this compound as a foundational molecule in drug discovery programs. researchgate.netjmpas.com Its structural simplicity combined with its potential for chemical diversification makes it an attractive scaffold for generating libraries of compounds for high-throughput screening and subsequent lead optimization.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-Bromo-1H-benzo[d]imidazol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination of indazole precursors followed by regioselective amination. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C for 6–8 hours to introduce the bromine substituent .
- Amination : Employ copper-catalyzed Ullmann-type coupling with aqueous ammonia under reflux (100–120°C) to introduce the amine group .
- Optimization : Control solvent polarity (DMF or DMSO), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for bromine precursor) to achieve >75% yield .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- FTIR : Identify characteristic peaks for C-Br (590–620 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
- NMR : ¹H NMR should show aromatic protons (δ 7.2–8.3 ppm) and NH₂ signals (δ 5.5–6.0 ppm, broad). ¹³C NMR confirms bromine’s electron-withdrawing effects (C-Br at ~110 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 228.07 (C₇H₆BrN₃) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the biological activity of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methyl, fluoro) at positions 1, 3, or 7 via Suzuki coupling or nucleophilic substitution .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to correlate substituent effects with cytotoxicity .
- Data Analysis : Apply multivariate regression to identify substituent parameters (e.g., Hammett constants) influencing activity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Replicate Studies : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Molecular Docking : Use AutoDock Vina to compare binding affinities of conflicting derivatives with target enzymes (e.g., EGFR tyrosine kinase). Discrepancies may arise from variations in binding modes or solvent-accessible surface areas .
- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Q. What experimental design strategies optimize the synthesis of this compound for scalability and reproducibility?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial approach to test variables: temperature (80°C vs. 100°C), solvent (DMF vs. DMSO), and catalyst loading (5% vs. 10% CuI). Analyze via ANOVA to identify significant factors .
- Process Control : Implement inline FTIR or HPLC to monitor reaction progress and automate quenching at >90% conversion .
Q. How can molecular interaction studies elucidate the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., PARP-1) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to assess thermodynamic drivers .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Tyr907Ala in PARP-1) to validate binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
